molecular formula C43H50N4O14S2 B1669370 Cy 3 (Non-Sulfonated) CAS No. 146397-20-8

Cy 3 (Non-Sulfonated)

Cat. No. B1669370
M. Wt: 911 g/mol
InChI Key: OHOQEZWSNFNUSY-UHFFFAOYSA-N
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Description

Cy 3 (Non-Sulfonated), also known as Cyanine3, is a traditional fluorescent label for proteins and nucleic acids . It is an amine-reactive fluorescent dye used as a fluorescent marker for proteins and nucleic acids .


Synthesis Analysis

Cy3 hydrazide is a carbonyl-reactive dye, an analog of Cy3® hydrazide. Cyanine3 dyes have been used to label biological molecules for fluorescence imaging and other fluorescence-based biochemical analysis .


Molecular Structure Analysis

Cyanines are a synthetic dye family belonging to the polymethine group. They are a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium . The Cyanines can be classified into Streptocyanines, Hemicyanines, and Closed cyanines .


Chemical Reactions Analysis

Cy3 azide is a non-sulfonated dye ready for use in Click Chemistry reactions, which can be detected by various fluorometers, imagers, and microscopes . The fluorescence efficiency of Cy3 shows better enhancement compared to Cy5 because the former is the faster molecular rotor .


Physical And Chemical Properties Analysis

Cy3 Non-Sulfonated (Cyanine3) has a molecular weight of 456.62. It has an excitation maximum at 555 nm and an emission maximum at 569 nm. Its extinction coefficient is 1500001 and its quantum yield is 0.151 . It is not water-soluble and is mainly used for labeling oligos, peptides, and other small molecules .

Future Directions

The fluorescence properties of cyanine dyes like Cy3 are a matter of the environment. Future research could focus on the effect of solubility and rotational degrees of freedom on the fluorescence efficiency of Cy3 .

properties

IUPAC Name

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N4O14S2/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOQEZWSNFNUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N4O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cy 3 (Non-Sulfonated)

CAS RN

146397-20-8
Record name Cy 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146397-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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